molecular formula C14H10O4 B12720441 7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione CAS No. 130598-01-5

7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione

Katalognummer: B12720441
CAS-Nummer: 130598-01-5
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: ZFZWGGFRYHDMMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione is an organic compound that belongs to the class of naphthalenetriones This compound is characterized by the presence of a furan ring attached to the naphthalenetrione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione typically involves the reaction of a naphthalenetrione derivative with a furan-containing reagent under specific conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring or the naphthalenetrione core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalenetrione Derivatives: Compounds with similar naphthalenetrione cores but different substituents.

    Furan-Containing Compounds: Compounds with furan rings attached to various cores.

Uniqueness

7,8-Dihydro-8-(2-furanyl)-1,4,6(5H)-naphthalenetrione is unique due to the specific combination of the naphthalenetrione core and the furan ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

130598-01-5

Molekularformel

C14H10O4

Molekulargewicht

242.23 g/mol

IUPAC-Name

8-(furan-2-yl)-7,8-dihydro-5H-naphthalene-1,4,6-trione

InChI

InChI=1S/C14H10O4/c15-8-6-9-11(16)3-4-12(17)14(9)10(7-8)13-2-1-5-18-13/h1-5,10H,6-7H2

InChI-Schlüssel

ZFZWGGFRYHDMMI-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(CC1=O)C(=O)C=CC2=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.